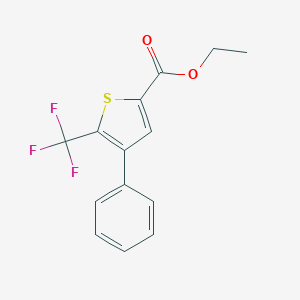

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Descripción general

Descripción

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H11F3O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a trifluoromethyl group, which is known for its electron-withdrawing properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exhibits notable biological activities, making it a candidate for further pharmacological studies. Research indicates that it has potential applications as:

- Anti-inflammatory Agent: The compound has shown promise in inhibiting pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .

- Anticancer Activity: Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science Applications

In material science, this compound is being explored for its potential use in:

- Organic Electronics: The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance device performance .

- Sensor Development: Modified electrodes using this compound have shown high sensitivity in detecting synthetic stimulants, indicating its applicability in forensic analysis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against five different human tumor cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .

Case Study 2: Sensor Performance

Research on electrochemical sensors modified with this compound demonstrated enhanced sensitivity to synthetic stimulants. The modified electrodes exhibited limits of detection as low as 0.43–0.56 μg/mL, showcasing their potential for real-world applications without extensive sample pretreatment .

Mecanismo De Acción

The mechanism of action of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can interact with aromatic residues in the target protein.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate

- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Ethyl 2-trifluoromethyl-4-(2-chlorophenyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to the specific positioning of the phenyl and trifluoromethyl groups on the thiophene ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Actividad Biológica

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative recognized for its diverse biological activities. With the molecular formula C14H11F3O2S and a molecular weight of approximately 300.30 g/mol, this compound features a trifluoromethyl group, which enhances its pharmacological potential through electron-withdrawing effects. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and case studies.

Chemical Structure and Properties

The structure of this compound includes:

- A five-membered thiophene ring

- A phenyl group at the 4-position

- A trifluoromethyl group at the 5-position

- An ethyl ester functional group at the 2-position

This arrangement significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several pharmacological properties:

-

Antimicrobial Activity :

- Studies show that thiophene derivatives possess notable antimicrobial properties. This compound has been evaluated against various bacterial and fungal pathogens, demonstrating potential efficacy in combating infections, particularly in drug-resistant strains.

- Anti-inflammatory Effects :

- Anticancer Properties :

Antimicrobial Studies

In a series of experiments, this compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate activity against Gram-negative bacteria |

| Candida albicans | 16 µg/mL | Strong antifungal activity |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Studies

In vitro assays demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli. The compound's IC50 values were determined to be approximately:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 15 |

| IL-6 | 20 |

These findings support its potential use in managing inflammatory conditions.

Anticancer Studies

In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound exhibited significant growth inhibition with an IC50 value around 18 µM. The compound was found to induce apoptosis through intrinsic pathways, as evidenced by increased caspase activity .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential application in treating chronic infections. -

Case Study on Anti-inflammatory Action :

In a model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and improved mobility in animal models, indicating its therapeutic potential for inflammatory diseases.

Propiedades

IUPAC Name |

ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKQBGRJBKOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381800 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167279-18-7 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.